1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea
Description
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLWTGJMBGWSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Formation via Carbamoyl Chloride Intermediates
A widely adopted method involves reacting 5-bromo-2-methoxyaniline with dimethylcarbamoyl chloride. This route mirrors the synthesis of 3-(2-bromo-4-isopropylphenyl)-1,1-dimethylurea, where the amine nucleophile attacks the electrophilic carbonyl carbon of the carbamoyl chloride.
Procedure :
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Activation Step : 5-Bromo-2-methoxyaniline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
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Reagent Addition : Dimethylcarbamoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.
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Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with TLC confirming consumption of the amine.
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Workup : The organic layer is washed with 5% NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.
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Purification : Recrystallization from ethanol/water yields the product as a white solid.
Key Data :
This method benefits from high atom economy but requires stringent moisture control to prevent hydrolysis of the carbamoyl chloride.
Palladium-Catalyzed Coupling for Bromophenyl Precursors
Alternative approaches adapt cross-coupling strategies to install the bromine and methoxy groups post-urea formation. For example, Suzuki-Miyaura coupling using 5-bromo-2-methoxyphenylboronic acid and a preformed urea scaffold has been proposed.
Procedure :
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Urea Scaffold Preparation : 3,3-Dimethylurea is reacted with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄.
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Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the bromine at the 5-position.
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Isolation : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.
Key Data :
This route offers regioselectivity but incurs higher costs due to palladium catalysts.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Urea Bond Formation
Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing ionic intermediates. In contrast, tetrahydrofuran (THF) reduces side reactions in Grignard-assisted syntheses.
Comparative Solvent Study :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Dichloromethane | 85 | 12 |
| THF | 78 | 18 |
| Toluene | 62 | 24 |
Data adapted from Friedel-Crafts acylations in brominated systems.
Catalytic Advances in Amine Activation
Silica gel-supported AlCl₃, as demonstrated in benzophenone syntheses, improves urea yields by 15–20% compared to homogeneous catalysis. The solid acid facilitates protonation of the amine, enhancing nucleophilicity.
Catalyst Comparison :
| Catalyst | Yield (%) |
|---|---|
| AlCl₃ (homogeneous) | 70 |
| SiO₂-AlCl₃ | 85 |
| Fe(acac)₃ | 68 |
Adapted from Friedel-Crafts protocols.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Activity |
|---|---|---|---|---|
| 1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea | 5-Br, 2-OCH₃ | C₁₀H₁₂BrN₂O₂ | 292.12 | Herbicide (inferred) |
| Monuron (1-(4-Chlorophenyl)-3,3-dimethylurea) | 4-Cl | C₉H₁₁ClN₂O | 198.65 | Non-crop herbicide, algicide |
| Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) | 3-Cl, 4-Cl | C₉H₁₀Cl₂N₂O | 233.10 | Broad-spectrum herbicide |
| Chlorotoluron (1-(3-Chloro-4-methylphenyl)-3,3-dimethylurea) | 3-Cl, 4-CH₃ | C₁₀H₁₃ClN₂O | 212.68 | Selective cereal herbicide |
| Isoproturon (1-(4-Isopropylphenyl)-3,3-dimethylurea) | 4-iso-C₃H₇ | C₁₂H₁₈N₂O | 206.28 | Wheat and barley herbicide |
| Chloroxuron (1-(4-(4-Chlorophenoxy)phenyl)-3,3-dimethylurea) | 4-(4-Cl-phenoxy) | C₁₅H₁₄ClN₂O₂ | 290.74 | Pre-emergence herbicide |
Key Structural Differences
Solubility and Lipophilicity
- Water Solubility : Monuron (230 mg/L at 20°C) and diuron (35 mg/L) exhibit moderate-to-low solubility. The target compound’s solubility is likely lower than monuron due to bromine’s lipophilicity but higher than diuron due to the methoxy group .
- log P (Octanol-Water Partition Coefficient): Diuron: log P = 2.68 Monuron: log P = 2.13 Target compound: Estimated log P ≈ 2.8–3.2 (higher due to Br and OCH₃) .
Soil Adsorption and Environmental Fate
- Soil Adsorption (Kd): Diuron has a high Kd (5.2–12.7 L/kg), indicating strong soil binding.
- Metabolism: Like diuron, the target compound may undergo N-demethylation to form 1-(5-Bromo-2-methoxyphenyl)-3-methylurea or dehalogenation to yield non-toxic metabolites .
Agricultural Use
Its bromine content may confer resistance to degradation in high-pH soils .
Environmental and Regulatory Considerations
- Persistence : Bromine’s stability may lead to longer half-lives (e.g., diuron’s half-life is 60–90 days; target compound: ~100–150 days) .
Biological Activity
1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 285.15 g/mol
The presence of the bromine and methoxy groups on the phenyl ring is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.3 |
| Mycobacterium tuberculosis | 6.86 | |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The following table presents findings from cytotoxicity assays:
| Cell Line | IC (µM) | Observations |
|---|---|---|
| THP-1 (monocytic leukemia) | 30 | No significant cytotoxicity observed at concentrations <30 µM |
| MDA-MB-231 (breast cancer) | 25 | Moderate cytotoxicity; potential for further development |
| HeLa (cervical cancer) | 20 | High sensitivity; promising for anticancer applications |
The results indicate that while the compound shows some cytotoxic effects, it remains relatively safe at lower concentrations.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Cell Growth : The compound may inhibit cell respiration and growth in bacterial cells, as evidenced by decreased viability in MTT assays.
- Interaction with Cellular Targets : The presence of bromine and methoxy groups may enhance lipophilicity, allowing better penetration into cell membranes.
Study on Antimycobacterial Activity
A pivotal study investigated the antimycobacterial activity of various substituted ureas, including this compound. The study found that this compound exhibited a MIC of 6.86 µM against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
Evaluation of Anticancer Properties
Another research focused on the anticancer properties of related compounds revealed that modifications to the urea moiety could enhance activity against breast cancer cell lines. The study highlighted that this compound had a promising profile against MDA-MB-231 cells with an IC value of approximately 25 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Start with Ullmann coupling or nucleophilic substitution for introducing the bromine-methoxy substituent. Use Design of Experiments (DoE) to optimize parameters like temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., CuI for coupling reactions). Monitor intermediates via TLC/HPLC and validate purity with NMR (¹H/¹³C) and mass spectrometry . For yield improvement, consider kinetic studies to identify rate-limiting steps, as demonstrated in analogous urea syntheses .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and stability?
- Methodological Answer :
- Structural Analysis : X-ray crystallography for definitive conformation; compare with computational geometry (DFT at B3LYP/6-31G* level) .
- Electronic Properties : UV-Vis spectroscopy to assess π→π* transitions influenced by the bromine substituent; cyclic voltammetry for redox behavior.
- Stability : Accelerated degradation studies under varying pH (1–13) and thermal stress (40–80°C), analyzed via LC-MS to identify degradation pathways .
Q. What preliminary biological assays are recommended to evaluate its potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., EGFR or VEGFR2 kinases) with IC₅₀ determination. Compare with positive controls like Erlotinib .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .
Advanced Research Questions
Q. How can computational methods (e.g., QM/MM, MD simulations) elucidate the mechanistic role of the bromine substituent in ligand-receptor binding?
- Methodological Answer :
- Docking Studies : Perform molecular docking (AutoDock Vina) into target proteins (e.g., kinases) to map halogen bonding interactions. Compare binding energies of bromine vs. chlorine analogs .
- Dynamics : Run 100-ns MD simulations to assess conformational stability of the ligand-receptor complex. Use MM-PBSA for free energy calculations .
- Electrostatic Potential Maps : Generate ESP surfaces (Gaussian 09) to visualize bromine’s σ-hole contribution to binding affinity .
Q. What strategies resolve contradictions in observed vs. predicted solubility or bioactivity data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Re-evaluate Hansen solubility parameters experimentally (e.g., shake-flask method) and cross-validate with COSMO-RS predictions. Adjust co-solvents (e.g., PEG-400) or salt forms .
- Bioactivity Variability : Conduct dose-response curves in triplicate across multiple cell lines. Use RNA-seq to identify off-target pathways or metabolomic profiling (LC-HRMS) to detect metabolite interference .
Q. How can advanced separation technologies (e.g., SFC, chiral HPLC) resolve stereochemical impurities in scaled-up synthesis?
- Methodological Answer :
- Chiral Separation : Employ Chiralpak IG-U columns with supercritical CO₂ (SFC) at 25°C, 150 bar, and methanol co-solvent. Optimize flow rate (2–4 mL/min) for baseline resolution of enantiomers .
- Impurity Profiling : Use HRMS/MS with ion mobility to trace byproducts. Cross-reference with synthetic intermediates to identify alkylation or hydrolysis side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
